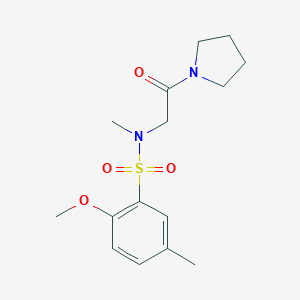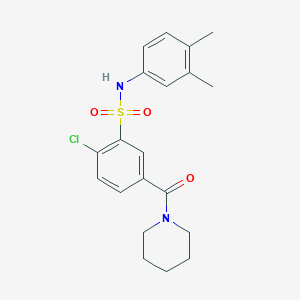![molecular formula C20H27N3O5S2 B296249 N-{4-[(diethylamino)sulfonyl]phenyl}-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296249.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[2-methyl(methylsulfonyl)anilino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[2-methyl(methylsulfonyl)anilino]acetamide, commonly known as DMSO2-N-ethylaminoacetanilide, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of N-ethylaminoacetanilide and is synthesized using a specific method.
作用機序
The mechanism of action of DMSO2-N-ethylaminoacetanilide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, DMSO2-N-ethylaminoacetanilide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
DMSO2-N-ethylaminoacetanilide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, it has been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, it has been found to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of several diseases.
実験室実験の利点と制限
DMSO2-N-ethylaminoacetanilide has several advantages for lab experiments. It is easy to synthesize and is stable under normal laboratory conditions. Moreover, it has been shown to exhibit low toxicity in vitro. However, it has several limitations as well. It is insoluble in water and has low bioavailability, which limits its potential applications in vivo.
将来の方向性
There are several future directions for the research on DMSO2-N-ethylaminoacetanilide. One potential direction is to investigate its potential applications in the treatment of cancer. Moreover, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate its mechanism of action and to improve its bioavailability.
合成法
The synthesis of DMSO2-N-ethylaminoacetanilide involves the reaction between N-ethylaminoacetanilide and diethylsulfate in the presence of sodium hydroxide, followed by the reaction between the resulting product and methylsulfonyl chloride. The final product is obtained by reacting the intermediate product with sodium ethoxide in dimethyl sulfoxide. This synthesis method has been optimized to produce high yields of pure DMSO2-N-ethylaminoacetanilide.
科学的研究の応用
DMSO2-N-ethylaminoacetanilide has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Moreover, it has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
分子式 |
C20H27N3O5S2 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C20H27N3O5S2/c1-5-22(6-2)30(27,28)18-13-11-17(12-14-18)21-20(24)15-23(29(4,25)26)19-10-8-7-9-16(19)3/h7-14H,5-6,15H2,1-4H3,(H,21,24) |
InChIキー |
DJGXMPZUDYJNRJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]acetamide](/img/structure/B296167.png)
amino]acetamide](/img/structure/B296169.png)
amino]acetamide](/img/structure/B296170.png)
amino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B296171.png)
amino]acetamide](/img/structure/B296173.png)
![2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296174.png)
amino]acetamide](/img/structure/B296177.png)

amino]acetamide](/img/structure/B296181.png)
![2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B296182.png)
![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B296185.png)
![4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B296186.png)
![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B296188.png)
